Ethyl 2-amino-2-(oxolan-3-YL)acetate
Overview
Description
Ethyl 2-amino-2-(oxolan-3-YL)acetate is a chemical compound with the CAS Number: 1218144-17-2 . Its molecular weight is 173.21 . The IUPAC name for this compound is ethyl amino (tetrahydro-3-furanyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-2-(oxolan-3-YL)acetate is 1S/C8H15NO3/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7H,2-5,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular formula of Ethyl 2-amino-2-(oxolan-3-YL)acetate is C8H15NO3 . The molecular weight is 173.21 g/mol .Scientific Research Applications
Chemoselective Synthesis Applications Ethyl 2-amino-2-(oxolan-3-YL)acetate demonstrates significant synthetic versatility, particularly in the chemoselective synthesis of tetrahydropyridines. A study by Pretto et al. (2019) showcases its use in synthesizing ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, indicating its potential in producing diverse chemical structures with moderate to high yields (Pretto et al., 2019).
Inhibition Studies in Medicinal Chemistry In medicinal chemistry, ethyl 2-amino-2-(oxolan-3-YL)acetate derivatives show promise in enzyme inhibition. Babar et al. (2017) demonstrated the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their significant inhibitory activities against α-glucosidase and β-glucosidase, suggesting potential therapeutic applications (Babar et al., 2017).
Antitumor Activity A study by Liu et al. (2018) highlighted the synthesis of Ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, exhibiting distinct inhibition of the proliferation of some cancer cell lines. This points towards its potential use in antitumor applications (Liu et al., 2018).
Marine Fungus Derivatives Research on marine fungus led to the discovery of compounds structurally related to ethyl 2-amino-2-(oxolan-3-YL)acetate. Wu et al. (2010) isolated new compounds from Penicillium sp., indicating the role of ethyl 2-amino-2-(oxolan-3-YL)acetate derivatives in marine bioprospecting (Wu et al., 2010).
Synthesis of Aromatic Amines Ethyl 2-amino-2-(oxolan-3-YL)acetate is also used in the synthesis of aromatic amines. Koz’minykh et al. (2006) demonstrated its reactivity in producing ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, highlighting its utility in the creation of complex aromatic structures (Koz’minykh et al., 2006).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-amino-2-(oxolan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQMYIGTOXOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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